Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4

Description

Properties

IUPAC Name |

bis(7-methyloctyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3/i11D,12D,17D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGGXOJOCNVPFY-ODMBGTAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747689 | |

| Record name | Bis(7-methyloctyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332965-90-8 | |

| Record name | Bis(7-methyloctyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4: Properties, Synthesis, and Application as an Internal Standard

This guide provides a comprehensive technical overview of Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4, a deuterated internal standard crucial for the accurate quantification of diisononyl phthalates (DINP) in various matrices. Tailored for researchers, analytical scientists, and professionals in drug development and toxicology, this document delves into the core chemical properties, synthesis, and practical application of this stable isotope-labeled compound.

Introduction: The Need for a Stable Isotope-Labeled Standard

Bis(7-methyl-1-octyl) phthalate is a specific isomer within the broader category of diisononyl phthalates (DINP), a class of high-production-volume plasticizers used to impart flexibility to polyvinyl chloride (PVC) and other polymers. Due to their widespread use in consumer products, building materials, and medical devices, human exposure to DINP is ubiquitous.[1][2] Concerns over potential endocrine-disrupting properties and other toxicological effects have led to regulatory scrutiny and the need for precise analytical methods to monitor human exposure and environmental contamination.[3]

Quantitative analysis of phthalates in complex biological and environmental matrices is challenging due to matrix effects, which can cause ion suppression or enhancement in mass spectrometry, and potential analyte loss during sample preparation.[4] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for mitigating these issues. By incorporating four deuterium atoms onto the phthalate ring, the molecule's mass is increased by four Daltons without significantly altering its chemical and physical properties. This allows it to co-elute with the non-labeled analyte and experience similar matrix effects and extraction recoveries, enabling highly accurate and precise quantification by isotope dilution mass spectrometry.

Physicochemical and Spectroscopic Properties

This compound is the deuterium-labeled form of its parent compound. The core properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Name | Bis(7-methyl-1-octyl) 1,2-(2H4)benzenedicarboxylate | - |

| Synonyms | Diisononyl Phthalate-d4, DINP-d4 | - |

| CAS Number | 1332965-90-8 | - |

| Molecular Formula | C₂₆H₃₈D₄O₄ | - |

| Molecular Weight | 422.63 g/mol | - |

| Appearance | Clear, colorless to pale yellow oily liquid | [5] |

| Density | ~0.97 g/cm³ at 20°C (for non-labeled DINP) | [5][6] |

| Boiling Point | 244 to 252 °C at 0.7 kPa (for non-labeled DINP) | [3] |

| Melting Point | -43 °C (for non-labeled DINP) | [3] |

| Water Solubility | Very low (<0.01 g/mL at 20 °C for non-labeled DINP) | [3][7] |

| Solubility | Soluble in organic solvents such as hexane, toluene, methanol, and acetone. | [5][8] |

| Isotopic Purity | Typically ≥98 atom % D | - |

Predicted Spectroscopic Profile

While specific high-resolution spectra for this exact deuterated isomer are not publicly available, its spectral characteristics can be reliably predicted based on the known behavior of phthalates.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be nearly identical to its non-labeled analog, with the key difference being the complete absence of signals in the aromatic region (typically ~7.5-7.7 ppm) due to the substitution of protons with deuterium on the benzene ring. The signals corresponding to the 7-methyl-1-octyl chains will remain. These would include a triplet for the -O-CH₂- protons, multiplets for the various methylene (-CH₂-) groups in the alkyl chain, a multiplet for the methine (-CH-) proton at the 7-position, and doublets for the terminal methyl (-CH₃) groups.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbonyl carbons (C=O) and the carbons of the alkyl chains. The signals for the deuterated aromatic carbons will be significantly broadened and split into multiplets due to C-D coupling, or may be unobservable depending on the experimental parameters. A typical chemical shift range for the carbonyl carbons in phthalates is around 167-168 ppm. The aliphatic carbons will appear in the range of approximately 14-70 ppm.

Mass Spectrometry (MS):

The mass spectrum of this compound will be highly dependent on the ionization technique employed.

-

Electron Ionization (EI-MS): Under typical EI conditions (70 eV), extensive fragmentation is expected. The most characteristic and often base peak for most long-chain phthalates is the protonated phthalic anhydride fragment at m/z 149.[2][9][10] Due to the four deuterium atoms on the ring, this fragment will be shifted to m/z 153 . Other significant fragments would arise from the loss of one of the alkyl chains. The molecular ion (M⁺) at m/z 422.6 is expected to be of very low abundance or completely absent.[11]

-

Chemical Ionization (CI-MS): Softer ionization techniques like CI (e.g., with ammonia or methane as the reagent gas) are more likely to produce a detectable protonated molecule.[12] For this compound, the protonated molecule [M+H]⁺ would be observed at m/z 423.6 . This provides clear molecular weight information, which is often lost in EI.

-

Electrospray Ionization (ESI-MS/MS): In LC-MS/MS applications, ESI in positive ion mode will typically form adducts, such as the sodium adduct [M+Na]⁺ at m/z 445.6 or the ammonium adduct [M+NH₄]⁺ at m/z 440.6 . For quantitative analysis using Multiple Reaction Monitoring (MRM), a precursor ion (e.g., the protonated molecule or an adduct) is selected and fragmented. A characteristic transition would be the fragmentation of the precursor to the deuterated protonated phthalic anhydride ion (m/z 153).

Synthesis and Purification

The synthesis of deuterated phthalates for use as analytical standards requires a multi-step process designed to achieve high chemical and isotopic purity.

Synthetic Pathway

A common and efficient route for producing ring-deuterated phthalate esters involves starting with a readily available deuterated precursor, such as o-xylene-d₁₀.[8][9] The synthesis can be logically broken down into two primary stages: the formation of the deuterated phthalic anhydride core, followed by esterification with the desired alcohol.

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Phthalic Anhydride-d₄ [9]

-

Setup: A vapor-phase reactor is equipped with a catalyst bed containing vanadium pentoxide (V₂O₅). The reactor is heated to a temperature range of 350-450°C.

-

Oxidation: o-Xylene-d₁₀ is vaporized and passed through the heated catalyst bed along with a stream of air or oxygen.

-

Collection: The product, deuterated phthalic anhydride, desublimates in a cooler section of the reactor and is collected.

-

Purification: The crude phthalic anhydride-d₄ is purified by recrystallization from a suitable solvent or by sublimation to achieve high chemical purity.

Step 2: Esterification to Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d₄ [9]

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phthalic anhydride-d₄ (1.0 equivalent), 7-methyl-1-octanol (approximately 2.2 equivalents), and a suitable solvent like toluene.

-

Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

-

Reaction: Heat the mixture to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap. The reaction progress is monitored by the amount of water collected.

-

Workup: Once the reaction is complete, cool the mixture. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the final high-purity this compound. The final product's identity and isotopic enrichment are confirmed by NMR and mass spectrometry.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard for the quantification of DINP and its isomers in various samples, including biological fluids (urine, plasma), consumer products, and environmental samples.

General Analytical Workflow

The use of a deuterated internal standard is integrated into the analytical method from the very beginning of sample preparation to ensure it accounts for variability throughout the entire process.

Caption: Typical analytical workflow using a deuterated internal standard.

Detailed Protocol: Quantification of DINP in a Polymer Matrix by GC-MS

This protocol provides a step-by-step method for quantifying DINP in a plastic consumer product using GC-MS with DINP-d4 as an internal standard.[1]

Materials:

-

This compound (DINP-d4) stock solution (e.g., 100 µg/mL in isooctane).

-

Non-labeled DINP calibration standards.

-

Solvents: Tetrahydrofuran (THF), Hexane, Cyclohexane (all high purity, phthalate-free).

-

Glassware: Vials, volumetric flasks, pipettes (all meticulously cleaned to avoid phthalate contamination).

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 0.1 g of the finely ground plastic sample into a glass vial.

-

Add a precise volume of THF to completely dissolve the polymer sample.

-

Spike the dissolved sample with a known amount of the DINP-d4 internal standard solution. The amount should be chosen to be in the mid-range of the expected analyte concentration.

-

Add hexane to the solution to precipitate the PVC polymer.

-

Vortex the mixture and then centrifuge to pellet the polymer.

-

Carefully transfer the supernatant to a clean vial.

-

Dilute an aliquot of the supernatant with cyclohexane to bring the concentration within the calibration range.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A low-bleed, mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane phase) is suitable for phthalate analysis.

-

Injection: 1 µL, splitless injection.

-

Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 300°C) to elute the high-molecular-weight phthalates.

-

MS Method: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.

-

Monitor a characteristic ion for non-labeled DINP (e.g., m/z 293).

-

Monitor the corresponding ion for DINP-d4 (e.g., m/z 297, assuming the fragment retains the deuterated ring). A more robust approach is to monitor the deuterated phthalic anhydride fragment at m/z 153.

-

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards containing known concentrations of non-labeled DINP.

-

Spike each calibrator with the same amount of DINP-d4 internal standard as the samples.

-

Analyze the calibrators using the same GC-MS method.

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (Area_Analyte / Area_IS) against the concentration of the analyte.

-

Calculate the analyte-to-internal standard peak area ratio for the unknown samples and determine their concentrations from the calibration curve.

-

Metabolism and Toxicological Considerations

This compound is used in minute quantities for analytical purposes and is not intended for direct administration or consumption. However, understanding the metabolism of its non-labeled parent compound, DINP, is critical for interpreting exposure data and for the design of toxicological studies.

Upon oral administration, DINP is rapidly hydrolyzed in the gastrointestinal tract to its monoester, monoisononyl phthalate (MINP), and then absorbed.[5][6] MINP is further metabolized in the liver through oxidation of the alkyl chain, leading to several secondary metabolites that are primarily excreted in the urine.[1][12][13] These oxidative metabolites, such as mono-carboxy-isooctyl phthalate (MCiOP) and mono-hydroxy-isononyl phthalate (MHiNP), are considered more reliable biomarkers of DINP exposure than MINP itself, as they are found in higher concentrations in urine.[10][13]

Sources

- 1. gcms.cz [gcms.cz]

- 2. gcms.cz [gcms.cz]

- 3. Diisononyl phthalate - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Diisononyl phthalate | C26H42O4 | CID 590836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. univarsolutions.com [univarsolutions.com]

- 7. epa.gov [epa.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP00538J [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4: An Essential Internal Standard for Accurate Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical chemistry, particularly in the realms of environmental monitoring, toxicology, and drug development, the demand for precision and accuracy in quantitative analysis is paramount. The ubiquitous nature of phthalates, a class of compounds widely used as plasticizers, necessitates robust analytical methodologies for their detection and quantification in various matrices. This guide focuses on a critical tool in this endeavor: Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4 . This deuterated analogue of Diisononyl Phthalate (DINP) serves as an indispensable internal standard for chromatographic and mass spectrometric techniques. Its CAS number is 1332965-90-8 .[1][2]

The incorporation of deuterium atoms into the phthalate's benzene ring provides a mass shift that allows for its differentiation from the non-labeled analyte, while its chemical and physical properties remain nearly identical. This ensures that it behaves similarly to the target analyte during sample preparation, extraction, and chromatographic separation, thereby correcting for variations and matrix effects that can compromise the accuracy of results. This guide will provide an in-depth overview of the properties, applications, and a detailed protocol for the use of this compound in advanced analytical workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective implementation in analytical methods. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1332965-90-8 | [1][2] |

| Molecular Formula | C₂₆H₃₈D₄O₄ | [3] |

| Molecular Weight | 422.63 g/mol | [3] |

| Synonyms | Diisononyl Phthalate-d4, DINP-d4 | [2] |

| Unlabeled CAS No. | 20548-62-3 (Bis(7-methyl-1-octyl) phthalate) | [1][2] |

| Isotopic Enrichment | Typically ≥98 atom % D | [4] |

| Physical Form | Neat (liquid) | [1] |

| Storage Conditions | Room temperature | [2] |

The Critical Role of Deuterated Internal Standards in Mass Spectrometry

In quantitative analysis using mass spectrometry (MS), particularly when coupled with gas chromatography (GC) or liquid chromatography (LC), the use of a stable isotope-labeled internal standard, such as a deuterated compound, is considered the gold standard. This is due to several key advantages that ensure the trustworthiness and self-validation of the analytical protocol.

-

Correction for Matrix Effects: Biological and environmental samples often contain complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Because the deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are normalized, leading to a more accurate measurement.

-

Compensation for Sample Loss: During the multi-step process of sample preparation, which can include liquid-liquid extraction, solid-phase extraction (SPE), and evaporation, some of the analyte may be lost. The deuterated internal standard is added to the sample at the beginning of this process and is subject to the same potential losses. Therefore, the analyte-to-internal standard ratio remains constant, correcting for any inconsistencies in recovery.

-

Improved Precision and Reproducibility: The use of a deuterated internal standard accounts for variations in instrument performance, such as fluctuations in injection volume and detector response. This leads to improved precision and reproducibility of the analytical method, both within a single batch of samples and between different analytical runs.

The logical relationship between the components of a quantitative analysis using a deuterated internal standard is illustrated in the following diagram.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Application in Environmental and Biological Monitoring

This compound is primarily used as an internal standard for the quantification of Diisononyl Phthalate (DINP) and its isomers. DINP is a high-production-volume chemical used extensively as a plasticizer in a wide range of PVC products, including toys, food packaging, and building materials.[5] Due to its widespread use and the fact that it is not chemically bound to the polymer matrix, DINP can leach into the environment and food, leading to human exposure.

Regulatory bodies such as the European Food Safety Authority (EFSA) have established tolerable daily intake (TDI) levels for DINP, necessitating sensitive and accurate analytical methods for its monitoring in food and consumer products.[5][6][7] This deuterated standard is crucial for studies assessing human exposure to DINP through the analysis of biological matrices like urine and serum, as well as for monitoring its presence in environmental samples such as water and dust.

Experimental Protocol: Quantification of Diisononyl Phthalate (DINP) in Food Simulants using LC-MS/MS

The following protocol is adapted from a validated method for the analysis of 29 phthalate esters in food simulants and demonstrates how this compound would be integrated as an internal standard for the accurate quantification of DINP.[8]

Preparation of Standards and Reagents

-

Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Analyte Stock Solution (DINP Stock): Prepare a 1 mg/mL stock solution of unlabeled Diisononyl Phthalate (DINP) in methanol.

-

Mixed Intermediate Standard: Combine the DINP stock solution with other phthalate standards if a multi-analyte method is desired, to create a mixed stock solution of 5 µg/mL in methanol.[8]

-

Internal Standard Working Solution (IS Working): Dilute the IS Stock to a concentration of 100 ng/mL in methanol.

-

Calibration Curve Standards: Prepare a series of calibration standards by spiking the mixed intermediate standard into the appropriate food simulant (e.g., 50:50 ethanol/water) to achieve final concentrations ranging from 0.025 to 25 ng/mL.[8] Fortify each calibration standard with the IS Working solution to a final concentration of 5 ng/mL.

Sample Preparation

-

Food Simulant Spiking: For quality control, spike known concentrations of DINP into blank food simulant samples.

-

Internal Standard Addition: To each unknown sample, quality control sample, and calibration standard (1 mL), add a precise volume of the IS Working solution to achieve a final concentration of 5 ng/mL.

-

Juice Sample Extraction (Example):

-

Weigh 1 g of the juice sample into a 50 mL glass centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex for 1 minute, then sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

The following diagram illustrates the sample preparation workflow.

Caption: Sample preparation workflow for phthalate analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Analytical Column: A Phenomenex Kinetex Biphenyl column (2.6 µm, 100 Å, 100 x 3 mm) or equivalent.[8]

-

Mobile Phase A: 0.05% (v/v) acetic acid in water.[8]

-

Mobile Phase B: Methanol.[8]

-

Flow Rate: 0.425 mL/min.[8]

-

Injection Volume: 3 µL.[8]

-

Column Temperature: 25°C.[8]

-

Gradient:

Time (min) % B 0.0 50 1.0 50 10.0 95 15.0 95 15.1 50 | 20.0 | 50 |

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+ system) with an electrospray ionization (ESI) source in positive mode.[8]

-

MRM Transitions:

Compound Q1 (m/z) Q3 (m/z) Diisononyl Phthalate (DINP) 418.3 149.0 | Bis(7-methyl-1-octyl) Phthalate-d4 (IS) | 422.3 | 153.0 |

Data Analysis and Quantification

-

Integrate the peak areas for the specified MRM transitions for both DINP and the deuterated internal standard.

-

Calculate the response ratio (DINP peak area / Internal Standard peak area) for each calibration standard.

-

Construct a calibration curve by plotting the response ratio against the concentration of DINP for the calibration standards.

-

Calculate the response ratio for each sample and determine the concentration of DINP using the linear regression equation from the calibration curve.

Conclusion

This compound is a high-purity, stable isotope-labeled internal standard that is essential for the accurate and precise quantification of Diisononyl Phthalate (DINP) in a variety of complex matrices. Its use in isotope dilution mass spectrometry methods provides a self-validating system that corrects for sample loss, matrix effects, and instrumental variability. For researchers, scientists, and drug development professionals engaged in environmental monitoring, food safety analysis, and human exposure assessment, the proper application of this deuterated standard is critical for generating reliable and defensible data.

References

-

A new level of accurate quantitation for 29 phthalate esters in food simulants using LC-MS/MS. SCIEX. [Link]

-

Cao, X.-L. (2010). Phthalate Esters in Foods: Sources, Occurrence, and Analytical Methods. Comprehensive Reviews in Food Science and Food Safety, 9(1), 21–43. [Link]

-

This compound, neat. Qmx Laboratories. [Link]

-

Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Agilent Technologies. (2012). [Link]

-

Phthalate Analysis Using GC-MSD. Gulf Bio Analytical. [Link]

-

Analysis of Phthalates in Food Contact Materials: Selected samples from the Norwegian Market. SciSpace. (2022). [Link]

-

A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [Link]

-

Method 8060: Phthalate Esters. U.S. Environmental Protection Agency. [Link]

-

Optimization of a fast and sensitive method based on matrix solid-phase dispersion-LC-ms/ms for simultaneous determination of phthalates and bisphenols in mussel samples. PubMed. (2024). [Link]

-

Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. PMC - NIH. (2013). [Link]

-

Method of determination of phthalates by gas chromatography/ mass spectrometry in wines. OIV. (2013). [Link]

-

Phthalic acid, bis(7-methyl-1-octyl) ester D4. Analytical Standard Solutions (A2S). [Link]

-

Method 606: Phthalate Ester. U.S. Environmental Protection Agency. [Link]

-

Fast GCMS Method for Analysis of Phthalate Esters in Beverages. Shimadzu. [Link]

-

A multi-technique approach for the quantification of 60 plasticizers and selected additives using GC-and LC-MS/MS and its application for beverages in the BfR MEAL study. ResearchGate. (2024). [Link]

-

Phthalates. European Chemicals Agency (ECHA). [Link]

-

Analysis of Phthalate Esters. Cornerstone Analytical Laboratories. [Link]

-

GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. [Link]

-

Method 606: Phthalate Esters in Water by GCECD. U.S. Environmental Protection Agency. [Link]

-

A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. Waters. [Link]

-

Fast Phthalate Detection: A LC-MS/MS Screening Method Using Precursor Ion Scan. Sciforum. (2024). [Link]

Sources

- 1. Qmx Laboratories - Bis(7-methyl-1-octyl)Phthalate-3,4,5,6-d4_1332965-90-8_0.05g [qmx.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound [lgcstandards.com]

- 5. taiwanwatch.org.tw [taiwanwatch.org.tw]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. sciex.com [sciex.com]

A Technical Guide to Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4: Application in High-Precision Quantitative Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4, a deuterated isotopologue of the plasticizer diisononyl phthalate (DINP). With a molecular weight of 422.64 g/mol , this compound serves as a critical internal standard for the precise quantification of phthalates in a variety of matrices. This document will delve into the chemical properties of this standard, the principles of isotope dilution mass spectrometry, and detailed protocols for its application in research, environmental monitoring, and drug development contexts. The methodologies outlined herein are designed to ensure analytical rigor, accuracy, and reproducibility.

Introduction: The Analytical Challenge of Phthalate Quantification

Phthalate esters are a class of synthetic chemicals extensively used as plasticizers to impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC). Their widespread use in consumer products, from food packaging and medical devices to toys and building materials, has led to their ubiquitous presence in the environment. Due to their weak chemical bonding within the polymer matrix, phthalates can leach into their surroundings, resulting in human exposure through ingestion, inhalation, and dermal contact.

Growing concerns over the potential endocrine-disrupting properties of certain phthalates have necessitated the development of highly sensitive and accurate analytical methods for their detection and quantification. However, the analysis of phthalates is fraught with challenges, including their pervasive background contamination in laboratory environments and the complex nature of sample matrices, which can interfere with accurate measurement. To overcome these obstacles, the use of stable isotope-labeled internal standards in conjunction with mass spectrometry has become the gold standard. This guide focuses on a key reagent in this field: this compound.

Core Compound Profile: this compound

This compound is the deuterium-labeled form of Bis(7-methyl-1-octyl) Phthalate, a specific isomer of diisononyl phthalate (DINP). The incorporation of four deuterium atoms onto the phthalate ring provides a mass shift that allows it to be distinguished from its native counterpart by a mass spectrometer, without significantly altering its chemical and physical behavior.

| Property | Value | Source |

| Molecular Weight | 422.64 g/mol | [1] |

| Chemical Formula | C₂₆H₃₈D₄O₄ | [2] |

| CAS Number | 1332965-90-8 | [3] |

| Synonyms | Di-iso-nonyl Phthalate-d4, DINP-d4 | [1] |

| Isotopic Enrichment | ≥ 99 atom % D | [1] |

| Physical Form | Neat (liquid) | |

| Storage | Store at room temperature, protected from light and moisture. | [4] |

| Stability | Stable under recommended storage conditions. Re-analysis of chemical purity is recommended after three years. | [4] |

The Principle of Isotope Dilution Mass Spectrometry

The cornerstone of this guide is the application of this compound as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is a highly accurate method for quantification, as the isotopically labeled standard is added to the sample at the beginning of the analytical process.

The deuterated standard behaves nearly identically to the non-labeled analyte throughout extraction, cleanup, and chromatographic separation. Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the native and deuterated compounds are separated based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to that of the known amount of added deuterated standard, an accurate quantification of the analyte in the original sample can be achieved, effectively correcting for matrix effects and variations in recovery.

Experimental Protocol: Quantification of Phthalates in a Liquid Matrix using GC-MS

This protocol provides a detailed, step-by-step methodology for the quantification of diisononyl phthalate (DINP) in a liquid matrix, such as a beverage, using this compound as an internal standard.

Reagents and Materials

-

This compound

-

Native diisononyl phthalate standard

-

Hexane (pesticide residue grade)

-

Methanol (HPLC grade)

-

Sodium chloride (analytical grade)

-

Deionized water

-

Glassware (scrupulously cleaned to be phthalate-free)

-

Centrifuge tubes (15 mL, glass with PTFE-lined caps)

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Preparation of Standards

-

Stock Solutions (1000 mg/L): Accurately weigh and dissolve the native DINP and the deuterated internal standard (IS) in hexane to create individual stock solutions.

-

Working Standard Solutions (0.1 to 200 µg/L): Prepare a series of calibration standards by serial dilution of the native DINP stock solution in hexane.

-

Internal Standard Spiking Solution (10 mg/L): Prepare a working solution of the deuterated internal standard in hexane.

-

Calibration Standards: Spike each working standard solution with the deuterated internal standard solution to achieve a constant concentration across all calibration levels.

Sample Preparation: Liquid-Liquid Extraction

-

Measure 5.0 mL of the liquid sample into a 15 mL glass centrifuge tube.

-

Add 10 µL of the deuterated internal standard working solution to the sample.

-

Add 1.5 mL of methanol and vortex the mixture.

-

Add 15 mL of n-hexane to the tube and shake vigorously for 5-7 minutes.

-

Allow the phases to separate. If an emulsion forms, add a small amount of 10% NaCl solution.

-

Carefully transfer the upper n-hexane layer to a clean vial for GC-MS analysis.

GC-MS Instrumental Analysis

-

GC Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp 1: 10 °C/min to 280 °C.

-

Ramp 2: 5 °C/min to 310 °C, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 300 °C.

-

Ion Source Temperature: 250 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

DINP (native): Monitor characteristic ions (e.g., m/z 149, 293).

-

DINP-d4 (internal standard): Monitor characteristic ions (e.g., m/z 153, 297).

-

Data Analysis and Quantification

-

Generate a calibration curve by plotting the ratio of the peak area of the native DINP to the peak area of the deuterated internal standard against the concentration of the native DINP for each calibration standard.

-

Calculate the same peak area ratio for the unknown samples.

-

Determine the concentration of DINP in the samples by interpolating their peak area ratios from the calibration curve.

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the analytical process, from sample collection to final data analysis.

Caption: Workflow for Phthalate Quantification using IDMS.

Trustworthiness and Self-Validation

The protocol described is inherently self-validating due to the principles of isotope dilution.

-

Correction for Variability: The use of a co-eluting, chemically identical internal standard automatically corrects for variations in extraction efficiency, injection volume, and instrument response.

-

Matrix Effect Mitigation: Matrix components can suppress or enhance the ionization of an analyte. Since the deuterated standard is affected in the same way as the native analyte, the ratio of their signals remains constant, ensuring accurate quantification even in complex samples.

-

Contamination Control: The pervasive nature of phthalates in the laboratory environment necessitates stringent contamination control. Running procedural blanks with each batch of samples is crucial to monitor for and subtract any background levels. All glassware should be thoroughly cleaned, and contact with plastic materials should be minimized.

Applications in Drug Development and Research

While often associated with environmental analysis, the precise quantification of phthalates is also relevant in drug development and biomedical research.

-

Leachables and Extractables Testing: Pharmaceutical products, particularly those in plastic packaging or administered through plastic tubing, must be tested for leachables and extractables. Deuterated phthalate standards are essential for accurately quantifying any phthalates that may migrate from these materials into the drug product.

-

Toxicology Studies: In toxicological research investigating the effects of phthalate exposure, accurate measurement of phthalate metabolites in biological matrices like serum and urine is critical. Isotope dilution LC-MS/MS methods are the preferred approach for these studies.

-

Biomonitoring: Large-scale human biomonitoring studies rely on these methods to assess population-level exposure to various environmental chemicals, including phthalates.

Conclusion

This compound is an indispensable tool for modern analytical chemistry. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the accurate quantification of diisononyl phthalate. The principles and protocols outlined in this guide offer a framework for researchers, scientists, and drug development professionals to achieve high-quality, reproducible data in the challenging field of phthalate analysis. By understanding the properties of this deuterated standard and the rationale behind its use, laboratories can ensure the scientific integrity of their findings.

References

-

Qmx Laboratories. This compound, neat. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16213881, Bis-2-ethylhexyl phthalate d4. [Link]

Sources

- 1. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bis(3,7-dimethyl-1-octyl) Phthalate-3,4,5,6-d4 [lgcstandards.com]

- 3. Quantitative detection of nine phthalate metabolites in human serum using reversed-phase high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnisotopes.com [cdnisotopes.com]

An In-Depth Technical Guide to Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4

This guide provides a comprehensive technical overview of Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4, a critical tool in modern analytical chemistry. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document delves into the compound's structure, properties, and its pivotal role as an internal standard for quantitative analysis.

Introduction: The Need for Precision in Phthalate Analysis

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of plastics.[1] Bis(7-methyl-1-octyl) phthalate, a member of the diisononyl phthalate (DINP) family, is a high-molecular-weight phthalate found in a vast array of consumer and industrial products, including PVC articles, hoses, flooring, and toys.[2] Due to their widespread use and potential for human exposure, regulatory bodies and researchers are keenly interested in accurately quantifying their levels in various matrices, from environmental samples to biological fluids.

The inherent complexity of these samples presents a significant analytical challenge. Matrix effects, such as ion suppression or enhancement in mass spectrometry, along with sample loss during multi-step extraction and cleanup procedures, can lead to significant quantification errors. To overcome these obstacles, the principle of isotope dilution is employed, utilizing a stable isotopically labeled (SIL) internal standard.[3] this compound is the deuterated analogue of its parent compound, designed specifically for this purpose. Its near-identical chemical and physical properties ensure it behaves like the target analyte throughout the analytical process, providing a reliable means to correct for variations and ensure data integrity.[4]

Physicochemical Properties and Structure

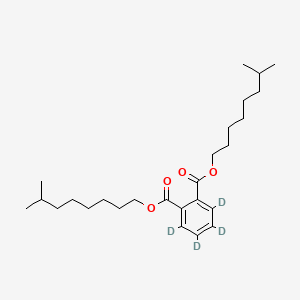

The defining feature of this compound is the substitution of four hydrogen atoms on the aromatic phthalate ring with deuterium atoms. This substitution results in a mass increase of 4 Daltons (M+4) compared to the unlabeled compound, allowing it to be distinguished by a mass spectrometer while maintaining nearly identical chromatographic behavior.

The structure consists of a central deuterated benzene-1,2-dicarboxylate core to which two branched 7-methyl-1-octyl ester side chains are attached.

Structural Representation:

(Image for illustrative purposes. The precise structure of Bis(7-methyl-1-octyl) Phthalate is a phthalic acid esterified with two 7-methyloctanol side chains.)

Table 1: Core Physicochemical Data

| Property | Value | Source |

| Chemical Name | This compound | CDN Isotopes[5] |

| Synonym(s) | Di-iso-nonyl Phthalate-d4; Diisononyl Phthalate-d4 | CDN Isotopes[5] |

| CAS Number | 1332965-90-8 | CDN Isotopes[5] |

| Molecular Formula | C₂₆H₄₂D₄O₄ | Derived from C₆D₄[COO(CH₂)₆CH(CH₃)₂]₂[5] |

| Molecular Weight | 422.64 g/mol | CDN Isotopes[5] |

| Isotopic Enrichment | ≥98-99 atom % D | CDN Isotopes, Sigma-Aldrich[5] |

| Unlabeled CAS | 20548-62-3 | CDN Isotopes[5] |

| Unlabeled MW | 418.62 g/mol | Derived from C₂₆H₄₆O₄ |

The Rationale for Isotopic Labeling

The synthesis of phthalates typically involves the esterification of phthalic anhydride with a corresponding alcohol, often catalyzed by an acid like sulfuric acid.[6][7][8] For the deuterated standard, a deuterated phthalic anhydride (phthalic anhydride-d4) is used as the starting material.

The choice of placing deuterium labels on the stable aromatic ring is a critical design feature. This position is not susceptible to hydrogen/deuterium exchange under typical chromatographic or sample preparation conditions, ensuring the isotopic integrity of the standard throughout the analytical workflow.[3]

Why use a Stable Isotope Labeled Internal Standard?

-

Compensates for Matrix Effects: In complex samples, co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's source. Since the SIL standard co-elutes and has the same ionization efficiency, it experiences the same suppression or enhancement, allowing the ratio of analyte to standard to remain constant.[9]

-

Corrects for Sample Loss: Any loss of analyte during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction) will be mirrored by a proportional loss of the SIL standard, which is added at the very beginning of the process.[10]

-

Improves Precision and Accuracy: By normalizing the analyte's signal to the standard's signal, SIL internal standards correct for variability in injection volume and instrument response, leading to highly precise and accurate quantification.[11][12]

Application: Quantification of Phthalates in Polymer Matrices via GC-MS

This compound is indispensable for methods that quantify its unlabeled counterpart and other related phthalates that leach from plastics. Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and robust technique for this purpose.[13][14][15]

Self-Validating Experimental Protocol

This protocol outlines a validated workflow for determining the concentration of Bis(7-methyl-1-octyl) phthalate in a polymer sample (e.g., PVC). The inclusion of a SIL internal standard is fundamental to the self-validating nature of the method.

Objective: To accurately quantify Bis(7-methyl-1-octyl) phthalate concentration in a polymer sample.

Materials:

-

Polymer sample

-

This compound (Internal Standard, IS) stock solution (e.g., 100 µg/mL in isooctane)

-

Bis(7-methyl-1-octyl) Phthalate analytical standard for calibration

-

Dichloromethane (DCM), HPLC grade

-

Isooctane, HPLC grade

-

Anhydrous sodium sulfate

-

20 mL glass vials with PTFE-lined caps

-

GC-MS system

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1.0 g of the polymer sample (cut into small pieces) into a 20 mL glass vial.

-

Causality: A precise weight is crucial for calculating the final concentration in µg/g. Small pieces increase the surface area for efficient extraction.

-

-

Internal Standard Spiking:

-

Add a precise volume (e.g., 100 µL) of the this compound internal standard stock solution directly onto the polymer sample.

-

Causality: This is the most critical step. Adding the IS at the beginning ensures it undergoes all subsequent extraction and cleanup steps alongside the native analyte, thereby accurately accounting for any procedural losses.[16]

-

-

Solvent Extraction:

-

Add 10 mL of DCM to the vial.

-

Seal the vial and place it in an ultrasonic bath for 60 minutes at 40°C to facilitate the dissolution of the phthalate from the polymer matrix.

-

Causality: DCM is an effective solvent for phthalates. Sonication provides energy to disrupt the polymer matrix and enhance the diffusion of the analyte into the solvent.

-

-

Cleanup and Concentration:

-

Carefully transfer the DCM extract into a clean tube, passing it through a small column of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.

-

Add 1 mL of isooctane and continue evaporation to remove the more volatile DCM, effectively performing a solvent exchange. Adjust the final volume to exactly 1.0 mL with isooctane.

-

Causality: Water removal is essential for optimal GC performance. The nitrogen evaporation step concentrates the sample to improve detection limits. Solvent exchange to isooctane provides better compatibility with the GC inlet.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by diluting the unlabeled Bis(7-methyl-1-octyl) Phthalate standard in isooctane.

-

Spike each calibration standard with the same amount of internal standard (100 µL of the 100 µg/mL stock) as the samples.

-

Causality: The calibration curve must be prepared in the same manner as the samples, including the IS, to establish the response ratio between the analyte and the IS across a range of concentrations.

-

-

GC-MS Analysis:

-

Inject 1 µL of the final extract and each calibration standard into the GC-MS.

-

Typical GC Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Inlet Temperature: 280°C

-

Oven Program: 80°C hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min.

-

-

Typical MS Conditions (SIM Mode):

-

Monitor characteristic ions for the analyte (e.g., m/z 149, 279) and the IS (e.g., m/z 153, 283). The ring-deuterated standard will show a +4 Da shift on fragments containing the phthalate ring.

-

-

Causality: Selected Ion Monitoring (SIM) mode provides superior sensitivity and selectivity compared to full scan mode by focusing only on the ions of interest.

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area.

-

Plot this ratio against the known concentration of the analyte to generate a linear calibration curve.

-

Calculate the analyte/IS peak area ratio for the polymer sample extract.

-

Use the calibration curve equation to determine the concentration of the analyte in the extract (in µg/mL).

-

Calculate the final concentration in the original polymer sample using the following formula:

-

Concentration (µg/g) = (Concentration in extract [µg/mL] × Final Volume [mL]) / Sample Weight [g]

-

-

Workflow Visualization

The following diagram illustrates the logical flow of the analytical protocol, emphasizing the central role of the internal standard.

Caption: Workflow for phthalate quantification using an internal standard.

Conclusion

This compound is a high-purity, essential tool for any laboratory engaged in the trace-level quantification of phthalates. Its design, featuring stable isotopic labels on the aromatic core, makes it an ideal internal standard for isotope dilution mass spectrometry. By incorporating this standard into analytical workflows, researchers can confidently correct for matrix effects and procedural inconsistencies, achieving the highest levels of accuracy, precision, and data trustworthiness required for regulatory compliance, environmental monitoring, and safety assessment studies.

References

-

PubChem. (n.d.). di-N-Octyl Phthalate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4. National Center for Biotechnology Information. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Diethyl Phthalate. Retrieved from [Link]

-

Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

-

ResearchGate. (n.d.). Phthalates and their abbreviations, internal and surrogate deuterated standards. Retrieved from [Link]

-

Capella, R., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods. Retrieved from [Link]

-

Giambra, S., et al. (2022). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Samples. Foods. Retrieved from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing phthalate compounds.

-

NileRed. (2017). Making Diethyl Phthalate. YouTube. Retrieved from [Link]

-

Cornerstone Analytical Laboratories. (n.d.). Phthalate Analysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]

-

Ranganadham, U. (2014). Method Development for Analysis of Phthalates by HPLC. OPUS Open Portal to University Scholarship. Retrieved from [Link]

-

ResearchGate. (n.d.). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

Sources

- 1. accustandard.com [accustandard.com]

- 2. Bis(7-methyloctyl) phthalate analytical standard 20548-62-3 [sigmaaldrich.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. waters.com [waters.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. CN104592030B - Method for synthesizing phthalate compounds - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. Diethyl phthalate synthesis - chemicalbook [chemicalbook.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. mdpi.com [mdpi.com]

- 15. cornerstoneanalytical.com [cornerstoneanalytical.com]

- 16. epa.gov [epa.gov]

"Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4" synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4

Introduction

Bis(7-methyl-1-octyl) Phthalate, a branched-chain isomer of Diisononyl Phthalate (DINP), is a high-production-volume chemical used extensively as a plasticizer in polyvinyl chloride (PVC) products. The isotopically labeled analog, This compound , serves as an invaluable internal standard for quantitative analysis by mass spectrometry.[1][2] Its use allows for the precise detection and quantification of phthalate plasticizers in environmental, food, and clinical samples, correcting for variations in sample preparation and instrument response.

This guide provides a comprehensive overview of the synthetic and purification strategies for producing high-purity this compound. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice, ensuring a robust and reproducible methodology.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of the target molecule is achieved through a classical esterification reaction. The core principle involves the formation of two ester bonds between a deuterated phthalic acid derivative and two equivalents of the corresponding alcohol.

The retrosynthetic analysis breaks down the target molecule into its essential precursors: Phthalic Anhydride-3,4,5,6-d4 and 7-methyl-1-octanol. This approach simplifies the synthetic challenge into the acquisition or synthesis of these two key starting materials, followed by their controlled reaction.

Caption: Step-wise workflow for the purification of the target compound.

Detailed Protocol for Work-up and Purification

-

Neutralization: Dilute the cooled crude reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Transfer the solution to a separatory funnel and wash it with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove the acidic p-TSA catalyst and any remaining acidic monoester. [3]Wash subsequently with water and then brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Removal of Excess Alcohol: To remove the high-boiling 7-methyl-1-octanol, perform vacuum distillation. The desired diester product has a much higher boiling point and will remain in the distillation flask. [3]4. Chromatographic Purification: For the highest purity, the residue from the distillation should be purified by silica gel column chromatography. [4] * Packing: Pack a glass column with silica gel in a non-polar solvent like hexane.

-

Loading: Dissolve the crude product in a minimal amount of the non-polar solvent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, typically starting with pure hexane and gradually increasing the proportion of ethyl acetate. The less polar diester product will elute before more polar impurities.

-

Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear, viscous oil. [5]

Characterization and Quality Control

Final product validation is critical. The structure, chemical purity, and isotopic enrichment must be confirmed using standard analytical techniques.

| Parameter | Method | Expected Result |

| Identity Confirmation | ¹H NMR, ¹³C NMR | Absence of signals in the aromatic proton region of the ¹H NMR spectrum. Presence of expected signals for the octyl chain. |

| Molecular Weight | Mass Spectrometry (MS) | Detection of the correct molecular ion peak corresponding to the deuterated formula: C₂₆H₃₈D₄O₄. |

| Chemical Purity | GC-MS, HPLC | ≥98% purity. |

| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % D. [2] |

References

-

Liu, Z., et al. (2021). An efficient and general method for the synthesis of stable isotope deuterium labeled phthalate esters. Journal of Labelled Compounds and Radiopharmaceuticals, 64(10), 378-384. [Link]

-

Rabjohn, N. (1963). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses, Coll. Vol. 4, p.895. [Link]

-

Earla, A., et al. (2016). Phthalate plasticizers covalently linked to PVC via copper-free or copper catalyzed azide- alkyne. eScholarship, University of California. [Link]

-

PubChem. (n.d.). Phthalic Anhydride. [Link]

- Google Patents. (1998).

-

Wikipedia. (n.d.). Phthalic anhydride. [Link]

-

Stenutz. (n.d.). 7-methyl-1-octanol. [Link]

- Google Patents. (1958). Production of mixed esters of phthalic acid.

-

Goss Scientific. (n.d.). PHTHALIC ANHYDRIDE-D4. [Link]

-

Asian Journal of Chemistry. (n.d.). Reactions of Phthalic Anhydride with Alcohols. [Link]

-

Scribd. (n.d.). Esterification of Phthalic Anhydride. [Link]

-

ESSLAB. (n.d.). Bis(3,7-dimethyl-1-octyl) phthalate-3,4,5,6-d4. [Link]

-

Levene, P. A., & Mikeska, L. A. (1941). sec.-Octyl Hydrogen Phthalate. Organic Syntheses, Coll. Vol. 1, p.426. [Link]

-

Organic Chemistry Tutor. (2024). Synthesis of para-Deuterated 1-Methoxynaphthalene. [Link]

-

Qmx Laboratories. (n.d.). This compound, neat. [Link]

-

MCE (MedChemExpress). (n.d.). This compound. [Link]

- Google Patents. (2016).

-

PubChem. (n.d.). di-N-Octyl Phthalate. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. US2862959A - Production of mixed esters of phthalic acid - Google Patents [patents.google.com]

- 4. CN105308017A - Method for purifying dioctyl phthalate - Google Patents [patents.google.com]

- 5. di-N-Octyl Phthalate | C24H38O4 | CID 8346 - PubChem [pubchem.ncbi.nlm.nih.gov]

Certificate of Analysis: A Technical Guide to Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4, a deuterated internal standard crucial for quantitative analytical studies. As a stable isotope-labeled analog of Diisononyl Phthalate (DINP), it serves as an invaluable tool in mass spectrometry-based analyses to correct for analyte loss during sample preparation and instrumental analysis, ensuring the accuracy and reliability of results.[1][2]

Compound Identification and Chemical Properties

The fundamental characteristics of this compound are summarized below. These identifiers are essential for accurate record-keeping, safety data sheet (SDS) referencing, and unambiguous communication in scientific literature.

| Identifier | Value |

| Chemical Name | This compound |

| Synonym(s) | Di-iso-nonyl Phthalate-d4; Diisononyl Phthalate-d4[3] |

| CAS Number | 1332965-90-8[4][5] |

| Unlabeled CAS Number | 20548-62-3[4], 28553-12-0[1][2] |

| Molecular Formula | C₂₆H₃₈D₄O₄[1][2][6] |

| Molecular Weight | 422.63 g/mol [1][2] |

| Appearance | Liquid |

Analytical Characterization: A Multi-Technique Approach

The certification of a reference material like this compound relies on a battery of analytical techniques to confirm its chemical identity, purity, and isotopic enrichment. The convergence of data from these orthogonal methods provides a high degree of confidence in the material's quality.

Chromatographic Purity Assessment

Gas Chromatography (GC) and Liquid Chromatography (LC) are the cornerstones for determining the chemical purity of phthalate esters.[7][8][9][10] When coupled with a mass spectrometer (MS), these techniques offer unparalleled sensitivity and specificity.[11]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a high-purity solvent such as hexane or ethyl acetate.

-

Instrumentation: A GC system equipped with a low-bleed capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) is interfaced with a mass spectrometer (quadrupole or ion trap).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 150 °C, ramped to 300 °C at 10 °C/min, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

-

Data Analysis: The resulting chromatogram is analyzed for the presence of any peaks other than the main analyte. The area of the primary peak relative to the total area of all peaks is used to calculate the chemical purity.

Structural Confirmation and Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and is particularly crucial for verifying the position and extent of isotopic labeling.[12][13]

Key NMR Observables:

-

¹H NMR (Proton NMR): In a highly deuterated compound like this, the ¹H NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the aromatic protons on the phthalate ring. The remaining signals will correspond to the protons on the octyl chains. The integration of any residual proton signals in the aromatic region against the signals from the alkyl chains allows for the calculation of isotopic enrichment.[14]

-

²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei, providing a definitive confirmation of the labeling positions. A single resonance in the aromatic region would confirm that all four deuterium atoms are on the benzene ring.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons, the aromatic carbons, and the carbons of the alkyl chains, confirming the overall carbon skeleton of the molecule.

High-resolution mass spectrometry (HR-MS) complements NMR by providing a highly accurate mass measurement of the molecule, which can be used to confirm the elemental composition and the number of deuterium atoms incorporated.[12][13][15]

Isotopic Purity vs. Species Abundance

It is critical to distinguish between isotopic enrichment and species abundance.[14][16]

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position. An enrichment of 99 atom % D means that at any given labeled position on the phthalate ring, there is a 99% probability of finding a deuterium atom.[3][14]

-

Species Abundance: This is the percentage of the total population of molecules that have a specific isotopic composition.[14][16] Due to the statistical nature of the labeling process, a product with 99% isotopic enrichment will contain a small population of molecules with fewer than four deuterium atoms (d₃, d₂, etc.). This distribution can be calculated using a binomial expansion.[14][16]

Workflow for Analytical Certification

The following diagram illustrates the logical workflow for the comprehensive analysis of a deuterated chemical standard.

Caption: Workflow for the certification of a deuterated standard.

Storage and Stability

To ensure the long-term integrity of the standard, proper storage is essential.

-

Storage Conditions: Store in a tightly sealed container, protected from light, at room temperature or as recommended by the supplier.

-

Stability: The compound is generally stable if stored under the recommended conditions. It is good laboratory practice to re-analyze the chemical purity of the material after an extended period (e.g., three years) before use.[3]

Safety and Handling

Users should consult the Safety Data Sheet (SDS) for detailed information on handling, personal protective equipment (PPE), and disposal. Phthalate esters as a class have been subject to regulatory scrutiny due to potential health concerns, and appropriate precautions should always be taken.[17]

Conclusion

This compound is a high-quality, well-characterized internal standard essential for the accurate quantification of diisononyl phthalates in various matrices. Its certification is based on a rigorous analytical protocol employing multiple, complementary techniques to ensure its chemical purity, structural identity, and isotopic enrichment. This technical guide provides the user with the necessary information to confidently incorporate this standard into their analytical workflows.

References

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

- This compound, neat.

- Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing.

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter

- Review of analytical methods for phthal

- TR-CDN-D-7447 - bis7-methyl-1-octyl-phthal

- Bis(7-methyl-1-octyl)

- Analytical methodologies for the determination of phthalates in environmental m

- Analytical approaches used for determination of phthalates esters (PAEs) in environmental and food samples.

- A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI.

- Bis(7-methyl-1-octyl)

- Enrichment.

- Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection. PubMed.

- Phthalic acid, bis(7-methyl-1-octyl) ester D4. Analytical Standard Solutions (A2S).

- This compound | Stable Isotope. MedChemExpress.

- This compound. MedChemExpress (Chinese).

- Bis(3,7-dimethyl-1-octyl)

- Dioctyl phthalate-3,4,5,6-d4 D 98

- Bis(7-methyl-1-octyl)

- Phthal

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 稳定同位素 | MCE [medchemexpress.cn]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Qmx Laboratories - Bis(7-methyl-1-octyl)Phthalate-3,4,5,6-d4_1332965-90-8_0.05g [qmx.com]

- 5. No results for search term "TR-CDN-D-7447" | CymitQuimica [cymitquimica.com]

- 6. Phthalic acid, bis(7-methyl-1-octyl) ester D4 [a-2-s.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. isotope.com [isotope.com]

- 15. researchgate.net [researchgate.net]

- 16. isotope.com [isotope.com]

- 17. accustandard.com [accustandard.com]

Technical Guide: Stability and Optimal Storage of Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4

Abstract and Scope

This technical guide provides an in-depth analysis of the stability profile and optimal storage conditions for Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4. As a deuterated internal standard, the chemical and isotopic integrity of this compound is paramount for generating accurate and reproducible data in quantitative analytical workflows, particularly in mass spectrometry-based applications. This document outlines the intrinsic chemical properties, potential degradation pathways, and provides field-proven protocols for long-term and in-use storage to ensure its viability. The recommendations herein are synthesized from manufacturer datasheets, foundational chemical principles, and best practices for handling analytical standards.

Compound Identity and Properties

A precise understanding of the compound's properties is foundational to establishing a robust storage protocol.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | CDN Isotopes |

| Synonym(s) | Di-iso-nonyl Phthalate-d4; DINP-d4 | CDN Isotopes[1] |

| CAS Number | 1332965-90-8 | CDN Isotopes[1] |

| Molecular Formula | C₆D₄[COO(CH₂)₆CH(CH₃)₂]₂ | CDN Isotopes[1] |

| Molecular Weight | 422.64 g/mol | CDN Isotopes[1] |

| Isotopic Enrichment | ≥99 atom % D | CDN Isotopes[1] |

| Appearance | Clear, oily liquid | PubChem[2] |

| Solubility | Soluble in many organic solvents and oils. Insoluble in water. | PubChem[2] |

Core Stability Analysis

The long-term stability of this compound is governed by its molecular structure and susceptibility to environmental factors.

Isotopic Stability

The deuterium atoms are affixed to the aromatic ring, a chemically robust part of the molecule. The carbon-deuterium (C-D) bonds on an aromatic system are exceptionally stable and are not susceptible to exchange under standard laboratory or storage conditions. The primary value of this compound lies in its isotopic purity, which can be considered secure if chemical degradation is prevented.

Chemical Stability and Degradation Pathways

The principal mechanism of chemical degradation for phthalate esters is hydrolysis of the ester bonds.[3] This reaction is catalyzed by the presence of strong acids or bases and is accelerated by elevated temperatures.

-

Hydrolysis: The ester linkages can be cleaved by water, a reaction that proceeds in two steps: first to the monoester and an alcohol, and then to phthalic acid and a second alcohol.[3] While this process is generally slow at neutral pH and ambient temperature, its rate increases significantly under acidic or basic conditions.[3][4]

-

Oxidation: While the alkyl chains and aromatic ring are relatively stable, long-term exposure to atmospheric oxygen, especially when catalyzed by light or heat, can potentially lead to oxidative degradation.

-

Photodegradation: Phthalate esters are expected to have UV maxima around 230 nm and 270 nm.[2] While not highly photoreactive, prolonged exposure to direct sunlight or UV sources should be avoided to prevent any potential degradation.

The overall chemical structure is generally considered stable under recommended storage conditions.[1][5] One supplier, CDN Isotopes, suggests that the compound is stable but should be re-analyzed for chemical purity after three years to ensure its integrity.[1]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system to ensure the compound's integrity over time. The following recommendations are designed to mitigate the risks identified in the stability analysis.

Summary of Storage Conditions

Table 2: Recommended Storage Parameters

| Parameter | Long-Term Storage | Short-Term / In-Use | Rationale |

| Temperature | -20°C (or colder) | 2°C to 8°C | Minimizes hydrolysis, oxidation, and solvent evaporation rates.[6][7] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Tightly Sealed | Prevents exposure to atmospheric oxygen and moisture. |

| Light | Dark (Amber Vials) | Dark (Amber Vials) | Protects against potential light-induced degradation.[8] |

| Container | Borosilicate Glass Vial with PTFE-lined Cap | Borosilicate Glass Vial with PTFE-lined Cap | Ensures inert storage surface, preventing leaching or adsorption.[8] |

Protocol for Long-Term Storage (Upon Receipt)

This protocol is designed to preserve the primary stock of the analytical standard for its entire shelf life.

-

Acknowledge Compound Form: The standard may be supplied as a neat oil or as a solution. If in solution, note the solvent, as its volatility will influence handling.

-

Aliquotting: To prevent contamination of the primary stock and degradation from repeated freeze-thaw cycles, it is critical to aliquot the standard into smaller, single-use volumes upon receipt.

-

Container Selection: Use Type 1 borosilicate amber glass vials with PTFE-lined screw caps. The inertness of glass and PTFE prevents chemical interaction with the standard.[8]

-

Inert Atmosphere Purge: Before sealing, gently flush the headspace of each aliquot vial with a stream of dry, inert gas (e.g., argon or nitrogen) for 15-30 seconds. This displaces oxygen and moisture, mitigating the risk of oxidation and hydrolysis.

-

Sealing: Tightly secure the PTFE-lined cap. For added security against moisture ingress and loosening at low temperatures, wrap the cap-vial interface with Parafilm®.

-

Labeling: Clearly label each vial with the compound name, concentration, lot number, aliquot date, and expiration date.

-

Storage: Place the labeled, sealed aliquots in a freezer at -20°C or below.[7] The storage location should be dedicated to analytical standards to prevent cross-contamination.

Protocol for In-Use Handling and Short-Term Storage

This protocol ensures the integrity of the standard during active experimental use.

-

Temperature Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing inside the cold vial, which could hydrolyze the ester and alter the concentration of prepared solutions.

-

Workstation Preparation: Handle the standard in a clean, dry area, preferably within a chemical fume hood or a glove box to minimize environmental contamination.[9]

-

Withdrawal: Open the vial only for the minimum time necessary to withdraw the required amount. Use clean, dedicated syringes or pipette tips.

-

Resealing: If the aliquot is not fully consumed, purge the headspace again with inert gas before tightly resealing.

-

Short-Term Storage: For standards that will be used again within a few days, storage in a refrigerator at 2°C to 8°C is acceptable.[6] The container must be tightly sealed.[10]

Visualized Workflow: Standard Integrity Decision Pathway

The following diagram illustrates the logical flow for maintaining the integrity of this compound from receipt to use.

Caption: Decision workflow for handling and storing the deuterated standard.

Conclusion

The chemical and isotopic stability of this compound is robust when subjected to a stringent and scientifically-grounded storage protocol. The principal risks—hydrolysis, oxidation, and contamination—are effectively mitigated by storing aliquots at or below -20°C in amber glass vials under an inert atmosphere. Adherence to the detailed handling procedures outlined in this guide will ensure the long-term integrity of this critical analytical standard, thereby upholding the accuracy and validity of the research data it is used to generate.

References

-